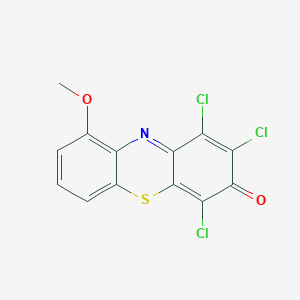

1,2,4-Trichloro-9-methoxy-3H-phenothiazin-3-one

Description

1,2,4-Trichloro-9-methoxy-3H-phenothiazin-3-one is a chemical compound belonging to the phenothiazine family Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents

Properties

CAS No. |

90040-72-5 |

|---|---|

Molecular Formula |

C13H6Cl3NO2S |

Molecular Weight |

346.6 g/mol |

IUPAC Name |

1,2,4-trichloro-9-methoxyphenothiazin-3-one |

InChI |

InChI=1S/C13H6Cl3NO2S/c1-19-5-3-2-4-6-10(5)17-11-7(14)8(15)12(18)9(16)13(11)20-6/h2-4H,1H3 |

InChI Key |

AMGKQEWDBOKKFF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC=C1)SC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trichloro-9-methoxy-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Trichloro-9-methoxy-3H-phenothiazin-3-one undergoes various chemical reactions, including:

Oxidation: It can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions:

Oxidation: Uses molecular oxygen as the oxidant and a blue LED lamp as the irradiation source.

Substitution: Typically involves reagents like N-bromosuccinimide (NBS) for free radical bromination.

Major Products:

Scientific Research Applications

1,2,4-Trichloro-9-methoxy-3H-phenothiazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2,4-Trichloro-9-methoxy-3H-phenothiazin-3-one exerts its effects involves its role as a photocatalyst. Upon irradiation with blue LED light, the compound generates reactive oxygen species (ROS) that facilitate the oxidation of sulfides to sulfoxides . This process is highly efficient and selective, making it valuable for green chemistry applications.

Comparison with Similar Compounds

3H-Phenothiazin-3-one: Shares the core phenothiazine structure but lacks the specific substitutions found in 1,2,4-Trichloro-9-methoxy-3H-phenothiazin-3-one.

Modafinil: A pharmaceutically active compound synthesized using similar oxidation reactions.

Sulforaphane: Another compound synthesized using the oxidation capabilities of phenothiazine derivatives.

Uniqueness: this compound is unique due to its specific substitutions, which enhance its photocatalytic properties and broaden its range of applications in organic synthesis and pharmaceutical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.